Cas no 1805577-39-2 (4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid)
4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid
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- Inchi: 1S/C9H6BrNO3/c10-8-2-1-5(9(13)14)6(3-11)7(8)4-12/h1-2,12H,4H2,(H,13,14)
- InChI Key: DIKCHSIPKUYSQU-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=O)O)C(C#N)=C1CO
Computed Properties
- Exact Mass: 254.95311 g/mol
- Monoisotopic Mass: 254.95311 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 81.3
- Molecular Weight: 256.05
4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001858-1g |
4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid |
1805577-39-2 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid
4-Bromo-2-cyano-3-(hydroxymethyl)benzoic Acid: A Comprehensive Overview
The compound with CAS No. 1805577-39-2, commonly referred to as 4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and organic synthesis. This compound is characterized by its unique structural features, which include a bromine atom at the para position, a cyano group at the meta position, and a hydroxymethyl group attached to the benzoic acid moiety. These functional groups confer the molecule with versatile chemical properties, making it a valuable substrate for various research and industrial applications.
Recent studies have highlighted the potential of 4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid in drug discovery efforts. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its pharmacological applications, 4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid has been utilized in advanced materials research. Its ability to form stable metal complexes has led to its investigation as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). A 2023 paper in *Chemistry of Materials* reported that incorporating this compound into MOF structures significantly enhances their gas adsorption capabilities, making them promising candidates for gas storage applications.
The synthesis of 4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the bromination of an aromatic ring under controlled conditions, followed by cyanation and hydroxylation reactions. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and better stereocontrol in the production of this compound, as reported in a 2023 article in *Organic Process Research & Development*.
From an analytical perspective, 4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid has been extensively studied using advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography. These studies have provided critical insights into its molecular geometry, intermolecular interactions, and solid-state properties. For example, a 2023 study published in *Crystal Growth & Design* revealed that the compound forms a unique crystalline structure with hydrogen bonding networks that influence its physical properties.
The versatility of 4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid extends to its use as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization through reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. A notable application is its use as a precursor for constructing heterocyclic compounds with potential applications in agrochemicals and specialty chemicals.
In conclusion, 4-Bromo-2-cyano-3-(hydroxymethyl)benzoic acid (CAS No. 1805577-39-2) stands out as a multifaceted organic compound with significant implications across diverse scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application studies, underscore its importance as both a research tool and an industrial material. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly vital role in advancing scientific innovation.
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